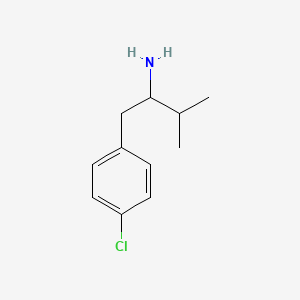amine CAS No. 1179268-16-6](/img/structure/B1487612.png)
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine
Descripción general
Descripción
“(4-Chlorophenyl)(pyridin-2-yl)methylamine” is a chemical compound with the CAS Number: 1179268-16-6. It has a molecular weight of 246.74 . The IUPAC name for this compound is N-[(4-chlorophenyl)(2-pyridinyl)methyl]ethanamine .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)(pyridin-2-yl)methylamine” is 1S/C14H15ClN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been utilized in crystallography to understand its structural properties. Adeleke and Omondi (2022) elucidated the crystal structure of a chiral sec-amine derivative of the compound through various spectroscopic methods and X-ray diffraction, demonstrating its potential in the development of chiral materials and enantioselective reactions Adeleke & Omondi, 2022.
Synthetic Applications
The synthesis and conformational analysis of derivatives of the compound have been explored for their unique chemical behaviors. For instance, Korošec et al. (2006) developed a novel synthetic route for a related compound and explored its stereodynamics, which is critical for designing molecules with specific orientations for pharmaceutical applications Korošec et al., 2006.
Catalysis
Compounds containing the (4-chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine motif have been investigated for their roles in catalysis. Dyer et al. (2005) discussed the preparation and characterisation of palladium(II) complexes involving a similar phosphinoamine ligand for selective alkene hydrocarboxylation, showcasing its utility in catalytic processes Dyer, Fawcett & Hanton, 2005.
Electro-Optic Materials
The compound's derivatives have been used in the development of electro-optic materials due to their favorable electronic properties. Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores, incorporating related pyridinyl moieties for nonlinear optical applications, highlighting the potential of such compounds in advanced material science Facchetti et al., 2003.
Antimicrobial and Anticancer Agents
The bioactive potential of compounds containing the (4-chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine structure has been explored in medicinal chemistry. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potent antimicrobial and anticancer activities, indicating the importance of such scaffolds in drug discovery Hafez, El-Gazzar & Al-Hussain, 2016.
Safety And Hazards
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-2-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONJPXUNPIRBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



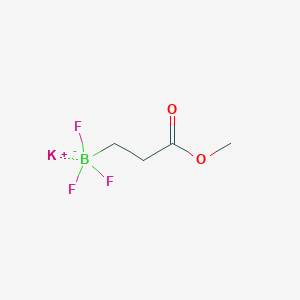
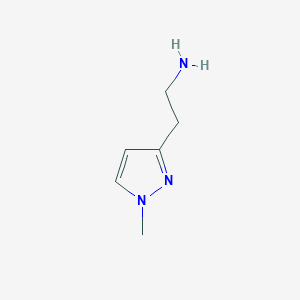
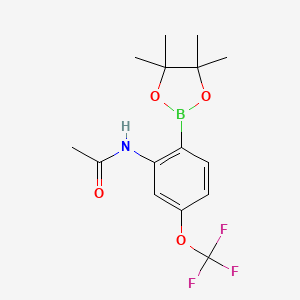
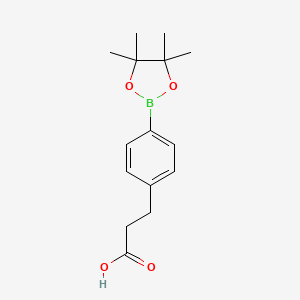
![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)
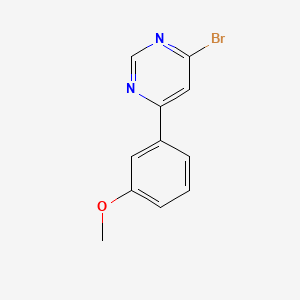
![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)
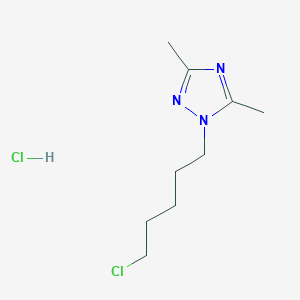
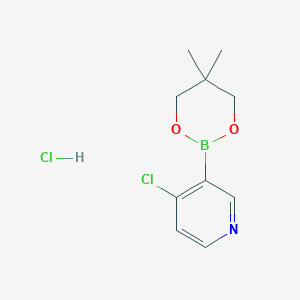
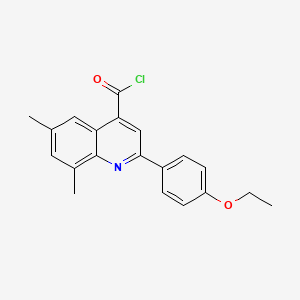
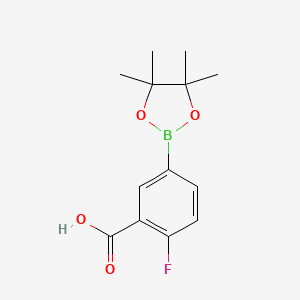
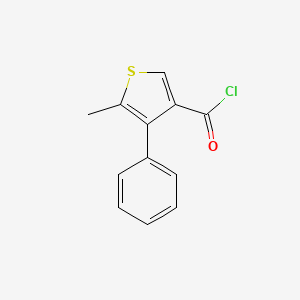
![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
